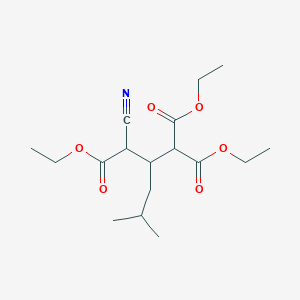
Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including cyano, ester, and alkyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a malonate ester with an appropriate alkyl halide, followed by cyano group introduction through nucleophilic substitution. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the malonate ester, facilitating the alkylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring scalability.
化学反応の分析
Types of Reactions
Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect biological pathways and chemical processes.
類似化合物との比較
Similar Compounds
- Triethyl 3-cyano-2-(methylthio)prop-2-ene-1,1,3-tricarboxylate
- Propane, 1,1,3-triethoxy-
Uniqueness
Triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C17H27NO6 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
triethyl 3-cyano-2-(2-methylpropyl)propane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C17H27NO6/c1-6-22-15(19)13(10-18)12(9-11(4)5)14(16(20)23-7-2)17(21)24-8-3/h11-14H,6-9H2,1-5H3 |
InChIキー |
DJPYHWZQZAARGT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C#N)C(CC(C)C)C(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















